Glucose pentaacetate
Description
Glucose pentaacetate (C₁₆H₂₂O₁₁) is a fully acetylated derivative of D-glucose, synthesized via the esterification of all five hydroxyl groups with acetic anhydride . It exists in two anomeric forms: α-D-glucose pentaacetate (CAS 604-68-2) and β-D-glucose pentaacetate (CAS 604-69-3) . This compound is a white crystalline solid, soluble in organic solvents like chloroform and ethyl acetate but insoluble in water . Its primary applications include serving as a prodrug intermediate, a glycosylation substrate, and a model for studying enzymatic and chemical reactivity .
Properties
IUPAC Name |
(2,3,4,5-tetraacetyloxy-6-oxohexyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOKXEHOENRFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3891-59-6 | |
| Record name | D-Glucose, 2,3,4,5,6-pentaacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanism of Action
Target of Action
Glucose pentaacetate is an acetylated sugar derivative that plays a significant role in various biological processes. It primarily targets the biochemical pathways involved in carbohydrate metabolism. It also interacts with insulin, influencing its release.
Mode of Action
The stannic chloride-catalyzed anomerization of this compound is specific for the C1-acetoxy group. The reactions involve complete dissociation of the Cl-carbon atom to the acetoxy group bond, with an intermediate formation of carbonium ions. This process occurs in the presence of an acid catalyst and an acetylating agent.
Biochemical Pathways
This compound affects the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway. This pathway involves the anaerobic conversion of glucose to pyruvic acid. This compound, through its anomerization, can influence the balance between the alpha and beta forms of glucose, which can have downstream effects on various biochemical processes.
Pharmacokinetics
It’s known that glycosylation, a process in which this compound plays a role, can modulate the in vivo efficacy of protein drugs by altering their potencies (pharmacodynamics) and exposure time (pharmacokinetics).
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the anomerization of β-D-glucose pentaacetate was found to proceed efficiently in both organic solvents and solid state at room temperature. This suggests that the physical state of the environment can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Glucose pentaacetate plays a role in biochemical reactions, particularly in the context of glucose metabolism. This enzyme is crucial for the first step of glycolysis, a metabolic pathway that breaks down glucose to produce energy.
Cellular Effects
In cellular processes, this compound has been shown to stimulate insulin release in rat pancreatic islets. This suggests that it may influence cell function by modulating insulin signaling pathways, which play a key role in regulating glucose metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. For instance, it interacts with hexokinase during its formation. This interaction involves the binding of glucose to the enzyme, followed by the addition of acetyl groups to form this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, studies have shown that the tendency of this compound to crystallize from its amorphous phase is about 10 times lower than that of pure anomers. This suggests that this compound may have greater stability and less degradation over time.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on similar compounds can provide some insights. For instance, studies on glucose and its derivatives have shown that their effects can vary with different dosages, with potential threshold effects and toxic effects at high doses.
Metabolic Pathways
This compound is involved in the metabolic pathway of glycolysis, where it is formed as a product of the reaction between glucose and acetic acid. This reaction is part of the larger glucose metabolism process, which also involves other enzymes and cofactors.
Subcellular Localization
It is likely to be found in areas of the cell where glucose metabolism occurs, such as the cytoplasm. Its activity or function may be influenced by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
Glucose pentaacetate, an ester derived from glucose, has garnered significant attention in biochemical research due to its unique metabolic properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolism, insulinotropic effects, and dual modes of action in hormonal secretion.
Overview of this compound
This compound is formed by the acetylation of glucose, resulting in a compound that exhibits distinct biological behaviors compared to unesterified glucose. The structure allows for enhanced lipid solubility and altered metabolic pathways, making it a valuable subject for research in carbohydrate metabolism and endocrine function.
Metabolism of this compound
Research indicates that this compound undergoes different metabolic processes compared to its unesterified counterpart. Notably, studies have shown that the incorporation of this compound into glycogen is significantly lower than that of unesterified glucose in muscle tissues. For instance, in GLUT4 null mice, the incorporation into glycogen was approximately 10-30 times lower than that observed with unesterified glucose, although pancreatic islets showed no such reduction in metabolism .
Table 1: Comparison of Metabolic Pathways
| Compound | Glycogen Incorporation (Muscle) | Insulin Secretion (Pancreas) |
|---|---|---|
| D-Glucose | High | Low |
| D-Glucose Pentaacetate | Low | High |
Insulinotropic Effects
This compound exhibits notable insulinotropic effects, particularly through its action on pancreatic islets. Studies have demonstrated that alpha-D-glucose pentaacetate stimulates insulin release more effectively than unesterified glucose. This effect is attributed to its efficient uptake and hydrolysis within the islet cells, leading to increased intracellular glucose levels .
Case Study: Insulin Secretion Dynamics
In isolated perfused rat pancreases, exposure to alpha-D-glucose pentaacetate resulted in a significant increase in insulin and somatostatin release compared to unesterified D-glucose. The response was characterized by an initial rapid secretion followed by sustained release, indicating a dual mode of action where both the ester itself and its hydrolyzed products contribute to hormonal secretion dynamics .
Dual Mode of Action in Hormonal Secretion
The hormonal response elicited by glucose pentaacetates involves both direct effects on pancreatic cells and metabolic pathways. The initial stimulation of glucagon secretion followed by inhibition suggests complex interactions between different cell types within the pancreas. Specifically, alpha-D-glucose pentaacetate promotes an early peak in glucagon release which is later inhibited upon cessation of administration .
Scientific Research Applications
Biochemical Applications
Insulinotropic Effects
Research has demonstrated that alpha-D-glucose pentaacetate exhibits insulinotropic properties, meaning it can stimulate insulin release from pancreatic beta cells. In studies involving isolated rat pancreatic islets, it was found that this compound is efficiently taken up and hydrolyzed, leading to an accumulation of D-glucose within the islet cells. The metabolic effects observed include enhanced conversion rates to carbon dioxide and water compared to unesterified D-glucose, suggesting that glucose pentaacetate may serve as an effective metabolic fuel for insulin secretion .
Metabolic Pathways
The metabolism of this compound differs significantly from that of unmodified glucose. While both compounds are utilized by pancreatic cells, this compound leads to a higher intracellular D-glucose concentration and demonstrates resistance to certain metabolic inhibitors. This unique metabolic profile indicates its potential for therapeutic applications in managing conditions like diabetes .
Synthetic Applications
Intermediate in Glycosylation Reactions
this compound is widely used as an intermediate in the synthesis of various glycosides. Its acetylated form facilitates glycosylation reactions by providing a reactive anomeric center. The beta-D-glucose pentaacetate is particularly noted for its reactivity with nucleophiles in the presence of Lewis acids, making it a valuable reagent in organic synthesis .
Anomerization Processes
Recent advancements have highlighted the use of this compound in anomerization reactions, where the conversion between alpha and beta forms occurs. An innovative method utilizing imidazole as a catalyst has been developed, allowing for efficient anomerization under mild conditions in both organic solvents and solid states. This process not only enhances the yield of desired glycosides but also simplifies purification steps .
Environmental Applications
Carbon Dioxide Absorption
Alpha-D-glucose pentaacetate has been explored for its potential in carbon dioxide absorption applications. Its chemical structure allows it to interact effectively with CO2, suggesting utility in environmental remediation efforts aimed at reducing greenhouse gas concentrations .
Case Studies
Chemical Reactions Analysis
Anomerization Reactions
Glucose pentaacetate undergoes acid- or base-catalyzed anomerization, interconverting between α- and β-anomers through distinct mechanisms.
Stannic Chloride-Catalyzed Anomerization
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Mechanism : Stannic chloride (SnCl₄) coordinates with the C1-acetoxy group, inducing dissociation to form a resonance-stabilized carbonium ion intermediate. This intermediate recombines with acetate ions to yield the α-anomer preferentially .
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Key Findings :
Imidazole-Promoted Solid-State Anomerization
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Conditions : Mixing β-glucose pentaacetate with imidazole (2 equiv.) in the presence of 4Å molecular sieves yields >95% α-anomer after 24 hours .
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Mechanism : Imidazole facilitates acyl transfer via hydrogen-bonding network reconstruction, bypassing traditional Lewis acid pathways .
Table 1: Comparison of Anomerization Methods
| Catalyst | Solvent/Conditions | Time | α-Anomer Yield | Key Reference |
|---|---|---|---|---|
| SnCl₄ | Chloroform, 40°C | 5 min | 93% | |
| Imidazole | Solid state, RT | 24 hr | 95% |
Glycosylation via Koenigs-Knorr Reaction
This compound is a key precursor in synthesizing β-glycosides through the Koenigs-Knorr reaction:
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Reaction with HBr : Forms pyranosyl bromide.
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Nucleophilic Substitution : Silver oxide mediates alcohol addition, yielding β-glycosides .
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Hydrolysis : Remaining acetyl groups are cleaved under mild alkaline conditions.
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Mechanistic Insight : Adjacent acetate groups stabilize oxonium intermediates via neighboring-group participation, ensuring stereoselective β-product formation .
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Example : Reaction with p-methoxyphenol produces methylarbutin, a natural glycoside .
Hydrolysis to Glucose
Acetyl groups in this compound are hydrolyzed under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (0.1 M, 80°C) achieves >99% deacetylation in 2 hours .
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Basic Hydrolysis : NaOH (0.5 M, RT) yields glucose but risks side reactions like epimerization .
Table 2: Hydrolysis Conditions and Outcomes
| Condition | Reagent | Time | Product Purity | Reference |
|---|---|---|---|---|
| Acidic | 0.1 M HCl | 2 hr | 99% | |
| Basic | 0.5 M NaOH | 4 hr | 85% |
Metabolic and Biochemical Interactions
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Insulinotropic Activity : α-Glucose pentaacetate stimulates insulin release in pancreatic β-cells via intracellular glucose generation .
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Acetate Release : Hydrolysis generates acetate, which minimally contributes to metabolic effects .
Lewis Acid-Mediated Rearrangements
Stannic chloride induces rearrangements beyond anomerization:
Comparison with Similar Compounds
Structural and Physical Properties
Glucose pentaacetate is structurally analogous to other monosaccharide pentaacetates, such as galactose pentaacetate and mannose pentaacetate, which differ in hydroxyl group stereochemistry. Key differences in physical properties include:
Key Observations :
Reactivity in Deacylation :
- This compound undergoes deacetylation 20% faster than galactose pentaacetate due to the anomeric effect stabilizing transition states . Computational studies (DFT/B3LYP) confirm lower activation energy for glucose derivatives .
Unique Advantages of this compound :
Limitations :
Preparation Methods
First Stage: Partial Acetylation
Glucose reacts with acetic acid (3:1 molar ratio) at 100°C using p-toluene sulfonic acid as a catalyst. This produces glucose diacetate, with unreacted acetic acid and water removed via distillation.
Second Stage: Full Acetylation
The diacetate intermediate undergoes acetylation with excess acetic anhydride (5–7.5 mol per glucose) and sodium acetate. This step achieves near-quantitative conversion to glucose pentaacetate under reflux conditions.
Advantages:
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Yield Improvement: Reduces side reactions by isolating intermediates.
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Catalyst Specificity: Acidic (first stage) and basic (second stage) catalysts optimize each step.
Solvent-Mediated Synthesis for Controlled Reactions
To mitigate the risks of exothermicity, US6350865B1 introduces an organic solvent (e.g., toluene) to moderate reaction kinetics. Using 5–10 mol of acetic anhydride per glucose and sodium acetate, this method achieves high-purity β-anomer dominance.
Reaction Conditions:
This approach is favored industrially for scalability and safety, though solvent removal adds operational complexity.
Pyridine-Catalyzed α-Anomer Selective Synthesis
Pyridine enables exclusive α-anomer formation via base-catalyzed mutarotation prior to acetylation. Dissolving glucose in pyridine shifts the anomeric equilibrium to α-D-glucose, which reacts with acetic anhydride to yield α-glucose pentaacetate.
Mechanistic Insight:
This method is critical for applications requiring specific anomeric configurations, such as glycosylation studies.
Comparative Analysis of Methods
Q & A
Q. How can acetylation confirm the presence of five hydroxyl groups in glucose?
Glucose pentaacetate is synthesized by reacting glucose with acetic anhydride, which acetylates all five hydroxyl groups. The reaction’s stoichiometry (1:5 molar ratio of glucose to acetic anhydride) confirms the number of hydroxyl groups. Analytical methods like NMR can verify the absence of free -OH signals, while mass spectrometry (MS) confirms the molecular weight (390.34 g/mol) .
Q. What analytical methods are recommended for assessing the purity and identity of this compound?
High-performance liquid chromatography (HPLC) is the gold standard for quantifying purity, with retention time matching reference standards. Gas chromatography (GC) is used for volatile derivatives, while thin-layer chromatography (TLC) provides rapid qualitative analysis. Nuclear magnetic resonance (NMR) spectroscopy (e.g., anomeric proton signals at 5.72 ppm for β- and 6.33 ppm for α-anomers) confirms structural identity .
Q. Why does this compound fail to form oximes or Schiff base derivatives?
Acetylation blocks the anomeric hydroxyl group (C1-OH), preventing the formation of open-chain aldehyde intermediates required for reactions with hydroxylamine or Schiff’s reagent. This confirms the cyclic hemiacetal structure of glucose in its acetylated form .
Advanced Research Questions
Q. How can kinetic vs. equilibrium control be distinguished in the synthesis of α- and β-glucose pentaacetate?
- Kinetic control : Use a mild acid catalyst (e.g., ZnCl₂) at low temperatures to favor the α-anomer, which forms faster due to axial acetate group stabilization.
- Equilibrium control : Prolonged heating with excess acetic anhydride promotes β-anomer formation, which is thermodynamically favored by the equatorial acetate arrangement. Monitor ratios via NMR (C1 proton signals: α at 5.72 ppm, β at 6.33 ppm) in crude vs. recrystallized samples .
Q. What experimental strategies quantify anomeric ratios in this compound mixtures?
Q. How is this compound used in metabolic tracer studies to investigate insulin secretion?
- Hydrolysis in pancreatic islets : Incubate α-D-glucose pentaacetate with isolated rat islets; intracellular esterases release free glucose, which is metabolized to trigger insulin release.
- Isotope tracing : Use α-D-[U-¹⁴C]this compound to track ¹⁴CO₂ production (Krebs cycle activity) or ³HOH generation (glycolytic flux). Compare results with unacetylated glucose to assess ester-specific effects .
Q. How can ¹³C-labeling patterns in this compound derivatives elucidate metabolic pathways?
- Derivatization : Convert glucose to aldonitrile pentaacetate or permethyl derivatives for GC-MS analysis.
- Fragment ion analysis : Monitor specific ions (e.g., m/z 242, 243, 244) to determine ¹³C enrichment in plasma or glycogen hydrolysates. This method quantifies gluconeogenic vs. glycolytic flux in hepatocyte studies .
Q. What methodologies compare the reactivity of this compound with thio-derivatives (e.g., 1-thio-β-D-glucose pentaacetate)?
- Synthetic accessibility : Replace the anomeric oxygen with sulfur using H₂S or thiourea, followed by acetylation.
- Reactivity assays : Compare glycosylation rates in O- vs. S-glycoside formation. Thio derivatives exhibit enhanced nucleophilicity, enabling selective coupling in oligosaccharide synthesis .
Q. How do solubility limitations of this compound impact its applications in aqueous systems?
- Co-solvent systems : Use methanol/water or DMSO/buffer mixtures to enhance solubility.
- Prodrug design : Synthesize partially deacetylated analogs (e.g., mono- or di-acetates) for improved biocompatibility in drug delivery studies .
Methodological Considerations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
